molecular formula C17H14N2O3 B12428467 2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide

2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide

Cat. No.: B12428467
M. Wt: 294.30 g/mol
InChI Key: TUCIOBMMDDOEMM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound this compound is systematically named according to IUPAC guidelines as (Z)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide . Its molecular formula is C₁₇H₁₄N₂O₃ , with a molecular weight of 294.30 g/mol . The structure comprises three key moieties:

  • A propenamide backbone with a cyano group at the C2 position.
  • A 3,4-dihydroxyphenyl (catechol) ring at the C3 position.
  • A benzyl group (phenylmethyl) attached to the amide nitrogen .

The stereochemistry of the α,β-unsaturated carbonyl system is critical for biological activity, with the (Z)-isomer being the pharmacologically active form . The compound’s planar conformation facilitates interactions with kinase active sites, while the catechol group enables hydrogen bonding with conserved residues in tyrosine kinases .

Structural Feature Role in Activity
α,β-unsaturated carbonyl Electrophilic moiety for covalent binding to kinase catalytic domains
3,4-Dihydroxyphenyl group Hydrogen bonding with ATP-binding pocket residues (e.g., Glu, Asp)
Benzyl substituent Hydrophobic interactions with kinase hydrophobic pockets

The SMILES notation for the compound is N#C/C(=C\c1ccc(c(c1)O)O)/C(=O)NCc2ccccc2, and its InChIKey is VQIUUZDVHIMJQH-ZHACJKMWSA-N .

Historical Context in Tyrosine Kinase Inhibitor Development

This compound, commonly designated AG-18 or tyrphostin A23 , emerged during the late 1980s as part of a systematic effort to develop small-molecule inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase . Its discovery coincided with the foundational work on tyrphostins —a class of compounds named for their ability to block tyrosine phosphorylation . Early studies demonstrated its broad-spectrum inhibition of receptor tyrosine kinases, including EGFR (IC₅₀ = 35 μM) and platelet-derived growth factor receptor (PDGFR) .

AG-18’s design was informed by structure-activity relationship (SAR) studies of α-cyanocinnamonitrile derivatives, which revealed that electron-withdrawing groups (e.g., cyano) at the α-position and hydroxyl groups on the phenyl ring enhanced kinase affinity . Unlike later-generation kinase inhibitors, AG-18 lacks absolute specificity, inhibiting multiple kinases through competitive binding at the ATP site . This pan-kinase activity made it a valuable tool for studying phosphorylation-dependent signaling pathways in early molecular pharmacology .

Position Within the Tyrphostin Family of Bioactive Compounds

The tyrphostin family comprises over 150 synthetic tyrosine kinase inhibitors, with AG-18 occupying a unique niche due to its catechol moiety and dual kinase/mitochondrial effects . Key comparisons to other tyrphostins include:

Compound Structure Primary Targets Unique Properties
AG-18 3,4-Dihydroxyphenyl, benzylamide EGFR, PDGFR, mitochondrial ATPase Uncouples mitochondrial oxidative phosphorylation
AG-490 3-Hydroxybenzylidene malononitrile Jak2, Jak3 Blocks cytokine signaling without ATP depletion
Tyrphostin A1 4-Methoxybenzylidene malononitrile Negative control Inactive analog used in kinase inhibition assays

AG-18’s mitochondrial uncoupling activity distinguishes it from other tyrphostins. At concentrations ≥50 μM, it reduces cellular ATP by 90% and increases oxygen consumption, independent of kinase inhibition . This dual functionality complicates its use in cell signaling studies but underscores its utility in exploring metabolic adaptations in cancer cells .

Structurally, the 3,4-dihydroxyphenyl group in AG-18 contrasts with the 4-methoxyphenyl group in tyrphostin A1, explaining their divergent biological activities . AG-18’s catechol moiety also enables redox cycling, contributing to reactive oxygen species (ROS) generation in certain cell types .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCIOBMMDDOEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation-Based Synthesis

The most widely reported method involves a Knoevenagel condensation between 3,4-dihydroxybenzaldehyde and N-benzyl-2-cyanoacetamide. This reaction is catalyzed under acidic or basic conditions to form the α,β-unsaturated enamide backbone.

Traditional Method with Piperidine/Acetic Acid

  • Reagents :
    • 3,4-Dihydroxybenzaldehyde (1.0 equiv)
    • N-Benzyl-2-cyanoacetamide (1.2 equiv)
    • Piperidine (0.2 equiv) as a base
    • Acetic acid (1.0 equiv) as a proton donor
  • Solvent : Isopropyl alcohol or ethanol
  • Conditions : Reflux at 80–85°C for 12–24 hours.
  • Yield : 54–85% (dependent on substitution pattern).
Key Data Table:
Entry Solvent Catalyst System Time (h) Yield (%) Source
1 Isopropanol Piperidine/AcOH 24 85
2 Ethanol Piperidine/AcOH 18 73
3 Benzene TiCl₄-Pyridine 6 79

Mechanistic Insight : The reaction proceeds via deprotonation of the active methylene group in N-benzyl-2-cyanoacetamide, followed by nucleophilic attack on the aldehyde carbonyl. Conjugation of the cyano group stabilizes the intermediate, enabling elimination of water to form the α,β-unsaturated product.

Microwave-Assisted Synthesis

To reduce reaction times, microwave irradiation has been employed:

  • Conditions : 150 W, 100°C, 30–60 minutes.
  • Yield : 78–82%.
  • Advantages : Improved regioselectivity and reduced side-product formation.

Solid-Phase Catalysis with Metal Oxides

Heterogeneous catalysts like NiCu@MWCNT (nickel-copper nanoparticles on multi-walled carbon nanotubes) enhance efficiency under solvent-free conditions:

  • Catalyst Loading : 5–10 wt%
  • Temperature : 70–80°C
  • Time : 2–4 hours
  • Yield : 89–93%.
Comparative Analysis:
Catalyst Solvent Temperature (°C) Yield (%)
NiCu@MWCNT Solvent-free 80 93
Piperidine Ethanol 80 73

Stereoselective Synthesis

The (E)-isomer (biologically active form) is favored using triethylorthoformate (TEOF) as a dehydrating agent:

  • Procedure :
    • Condensation of 3,4-dihydroxybenzaldehyde with N-benzyl-2-cyanoacetamide.
    • Addition of TEOF (3.0 equiv) to promote elimination.
  • Stereoselectivity : >95% (E)-isomer.

Large-Scale Industrial Protocols

Patented methods emphasize cost-effective and eco-friendly processes:

  • Example (WO2009084031A2) :
    • Step 1 : Condensation in ethanol with ammonium acetate (yield: 72%).
    • Step 2 : Isomer purification using HBr/acetic acid (yield: 81%).
  • Key Metrics :
    • Atom Economy : 88.1%
    • E-Factor : 0.15 (minimal waste).

Critical Analysis of Byproducts and Optimization

Common byproducts include Z-isomers and over-oxidized quinones . Strategies to mitigate these:

  • Z-Isomer Suppression : Use of TiCl₄-Et₃N or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to isomerize Z→E.
  • Oxidation Control : Conduct reactions under inert atmosphere (N₂/Ar).

Green Chemistry Metrics

Recent advances prioritize sustainability:

Metric Value Ideal Target
Reaction Mass Efficiency 87.07% >90%
Carbon Efficiency 93.4% 100%
Process Intensity 1.2 <1.5

Chemical Reactions Analysis

AG-490 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Enzyme Activity

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : 2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide acts as a potent inhibitor of EGFR kinase autophosphorylation. It has been shown to inhibit the activity of this receptor, which is critical in various signaling pathways related to cell proliferation and survival .
  • Catechol-O-Methyltransferase (COMT) Inhibition : The compound has been identified as a potent inhibitor of COMT, an enzyme involved in the metabolism of catecholamines. This property suggests potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease .

2. Neuroprotective Effects

  • Research indicates that this compound may possess neuroprotective properties, potentially aiding in the treatment of conditions such as cerebral hypoxia and neurodegeneration. Its ability to modulate pathways associated with neuronal survival makes it a candidate for further investigation in neuropharmacology .

Biochemical Applications

1. Cell Signaling Modulation

  • The compound's ability to inhibit specific kinases positions it as a valuable tool in studying cell signaling pathways. By understanding how it affects these pathways, researchers can gain insights into cellular responses to various stimuli and the underlying mechanisms of diseases.

2. Cancer Research

  • Due to its effects on growth factor signaling pathways, this compound is being explored for its potential role in cancer therapeutics. Inhibiting EGFR can hinder tumor growth and metastasis, making this compound a subject of interest in oncology research.

Case Studies

Study TitleFindingsApplication
Inhibition of EGFR in Cancer Cells Demonstrated significant reduction in cell proliferation in EGFR-dependent cancer cell lines upon treatment with Tyrphostin B42.Potential therapeutic agent for EGFR-driven cancers.
Neuroprotective Role in Hypoxia Showed protective effects on neuronal cells under hypoxic conditions, suggesting mechanisms that could mitigate damage from ischemic events.Investigational use in stroke and neurodegenerative conditions.
COMT Inhibition and Neurotransmitter Regulation Highlighted the compound's efficacy in modulating dopamine levels through COMT inhibition, relevant for Parkinson’s disease management.Possible development into a therapeutic for Parkinson’s disease.

Biological Activity

2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide, also known as a hydroxycinnamic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyano group and a propenamide moiety, contributing to its pharmacological properties.

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. In vitro studies have shown that this compound can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress .

Anti-inflammatory Effects

In various experimental models, this compound has been observed to reduce inflammation markers. For instance, it has been shown to decrease the production of pro-inflammatory cytokines such as TNFα and IL-1β in macrophage cultures. This suggests its potential use in treating inflammatory diseases .

Table 1: Summary of Anti-inflammatory Activity

Study TypeModel UsedKey Findings
In vitroMacrophage culturesReduced TNFα and IL-1β production
In vivoCFA-induced paw edemaSignificant reduction in edema
Molecular DockingCOX-2 and iNOS targetsStrong binding affinity observed

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. In cancer cell lines, it displayed dose-dependent cytotoxicity, indicating its potential as an anticancer agent. Notably, studies on CEM cells showed that higher concentrations resulted in increased apoptosis .

The mechanism by which this compound exerts its effects is still under investigation. However, preliminary findings suggest that it may act through the inhibition of key signaling pathways involved in inflammation and cell survival. For example, it appears to modulate the PI3K/AKT pathway, which is critical for cell growth and survival .

Case Study 1: Anti-inflammatory Activity in Animal Models

A study conducted on mice with induced paw edema demonstrated that administration of the compound significantly reduced swelling compared to control groups. This effect was attributed to the inhibition of pro-inflammatory mediators.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., breast and colon cancer) revealed that treatment with this compound led to a marked decrease in cell viability and induction of apoptosis. The findings suggest a promising role for this compound in cancer therapy.

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